2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid
Description
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8,11H,1H3,(H,12,13) |
InChI Key |
GMTMPFVDKZZQMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of 4-(Methoxycarbonyl)phenylacetic Acid Methyl Ester
One well-documented method involves the hydrolysis of 4-(methoxycarbonyl)phenylacetic acid methyl ester to yield the corresponding acid, 2-(4-(methoxycarbonyl)phenyl)acetic acid, which is closely related to the target compound. The process is as follows:
- React 4-(methoxycarbonyl)phenylacetic acid methyl ester with lithium hydroxide monohydrate in a mixed solvent system of water, tetrahydrofuran (THF), and ethanol at 25°C.
- Stir the reaction mixture for approximately 10 hours to ensure complete hydrolysis.
- After reaction completion, the mixture is acidified with dilute hydrochloric acid to precipitate the product.
- The precipitate is filtered, washed, and dried to yield a white solid of the acid with a high yield of approximately 94.4%.
This method offers mild reaction conditions (room temperature, aqueous-organic solvent mixture) and high yield, making it practical for laboratory synthesis.
Acetylation and Hydroxylation Routes
Alternative methods to prepare hydroxy-substituted phenylacetic acids involve:
- Starting from 2-chlorophenylacetic acid or 2-bromophenylacetic acid derivatives,
- Using strong bases such as sodium hydroxide or potassium hydroxide,
- Employing copper(I) chloride or copper-based catalysts in autoclave conditions at elevated temperatures (up to 250°C) and pressures (10-11 kg/cm²),
- Followed by acidification with sulfuric acid and reflux with methanol and methylene dichloride to achieve hydroxylation and esterification.
Yields reported for these methods are high, ranging from 92% to 97%, with purities above 95%.
Multi-Step Synthesis via Condensation and Reduction
A more complex synthesis involves:
- Condensation of m-bromophenol with glyoxylic acid in alkaline aqueous solution to form p-hydroxy-o-bromomandelic acid,
- Acidification to isolate this intermediate,
- Reduction of the intermediate to p-hydroxy-o-bromophenylacetic acid,
- Catalytic hydroxylation of the brominated intermediate under alkaline conditions with copper-based catalysts,
- Final acidification and recrystallization to yield 2,4-dihydroxyphenylacetic acid analogs.
Though this method is described for dihydroxyphenylacetic acids, the approach is relevant for hydroxy-substituted phenylacetic acids with ester groups. Reaction conditions include:
- Sodium hydroxide as base,
- Reaction temperatures of 100-120°C (optimal ~110°C),
- Reaction times of 5-7 hours,
- Use of 8-hydroxyquinoline copper as catalyst.
Yields for the final product in this route can reach 81%, with intermediate yields around 65.5%.
Comparative Data Table of Preparation Methods
| Method Description | Starting Materials | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis of methyl ester | 4-(methoxycarbonyl)phenylacetic acid methyl ester | LiOH·H2O, H2O/THF/EtOH, 25°C, 10 h; acidify with dilute HCl | 94.4 | Not specified | Mild conditions, simple workup |
| Hydroxylation of 2-chlorophenylacetic acid | 2-chlorophenylacetic acid, NaOH, CuCl | Autoclave, 250°C, 10-11 kg/cm², 8 h; acidify with H2SO4, reflux with MeOH/CH2Cl2 | 95 | 97 | High temperature and pressure required |
| Multi-step condensation/reduction/hydroxylation | m-bromophenol, glyoxylic acid, NaOH, Cu catalyst | 40°C for condensation; 110°C for hydroxylation, 5-9 h; acidification and recrystallization | 65.5-81 | Not specified | Multi-step, moderate to high yield |
Research Findings and Analysis
- The hydrolysis method using lithium hydroxide is efficient and provides high yield with mild conditions, suitable for scale-up and laboratory synthesis.
- Hydroxylation of halogen-substituted phenylacetic acids under high temperature and pressure with copper catalysts achieves high purity and yield but requires specialized equipment.
- Multi-step synthesis involving condensation of bromophenol and glyoxylic acid followed by reduction and hydroxylation provides a versatile route for hydroxy-substituted phenylacetic acids, though with somewhat lower yields and more complex processing.
- The choice of method depends on available starting materials, desired purity, equipment, and scale.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Formation of 2-oxo-2-[4-(methoxycarbonyl)phenyl]acetic acid.
Reduction: Formation of 2-hydroxy-2-[4-(hydroxymethyl)phenyl]acetic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid with analogous compounds:
Key Observations:
Substituent Effects :
- The methoxycarbonyl group in the target compound enhances electrophilicity compared to hydroxyl or methoxy substituents, making it reactive in ester hydrolysis or coupling reactions .
- Compounds with para-hydroxy groups (e.g., 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid) exhibit higher polarity and acidity due to hydrogen bonding .
Biological Relevance: The absence of α-hydroxylation in 2-(4-Methoxyphenyl)acetic acid correlates with its role as a biomarker in non-small cell lung cancer (NSCLC), suggesting structural specificity in metabolic pathways . The dihydroxy-methoxy substitution in 2-Hydroxy-2-(4'-hydroxy-3’-methoxyphenyl)acetic acid is common in lignin-derived metabolites, highlighting its role in natural product degradation .
Physicochemical Properties
- Solubility: The methoxycarbonyl group in the target compound reduces water solubility compared to hydroxylated analogs but enhances solubility in organic solvents like methanol or DMSO . 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, with a polar hydroxyl group, shows greater aqueous solubility (~25 mg/mL) .
- Acidity: The α-hydroxy group confers acidity (pKa ~3.5), similar to mandelic acid. The electron-withdrawing methoxycarbonyl group further lowers the pKa compared to non-hydroxylated analogs .
Biological Activity
2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound possesses a unique structure that may contribute to various therapeutic effects, including anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C11H12O4
- Molecular Weight : 220.21 g/mol
- IUPAC Name : 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid
1. Antimicrobial Activity
Research indicates that derivatives of phenylacetic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain phenylacetic acid derivatives display activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid | S. aureus | 32 µg/mL |
| 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid | E. coli | 64 µg/mL |
These results suggest that the presence of the methoxycarbonyl group enhances the compound's ability to inhibit bacterial growth.
2. Anti-inflammatory Properties
The anti-inflammatory effects of phenylacetic acid derivatives have been documented in several studies. In vitro assays demonstrated that these compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
Case Study : A study involving a mouse model of inflammation showed that treatment with 2-hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid led to a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals in various assays.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 µM |
| ABTS Scavenging | 30 µM |
These findings suggest that the compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic potential.
The biological activity of 2-hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cytokine Release : It affects the signaling pathways leading to cytokine production.
- Free Radical Scavenging : The structural features allow it to interact with and neutralize free radicals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via esterification or nucleophilic substitution. For example, coupling 4-(methoxycarbonyl)benzaldehyde with a glyoxylic acid derivative under acidic conditions yields the target molecule. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalyst loading (e.g., p-toluenesulfonic acid) to enhance yield .
- Key Steps :
- Esterification : Protection of the carboxylic acid group using methanol/H<sup>+</sup>.
- Aldol Condensation : Base-mediated coupling of the aldehyde and glyoxylic acid.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
- Techniques :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the hydroxy, methoxycarbonyl, and acetic acid moieties. Key signals: δ ~4.3 ppm (CH2 of acetic acid), δ ~8.0 ppm (aromatic protons) .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) for purity (>98%) and molecular ion confirmation (m/z ≈ 224 [M+H]<sup>+</sup>) .
- FT-IR : Peaks at ~1700 cm<sup>-1</sup> (C=O of ester and acid), ~3400 cm<sup>-1</sup> (O-H) .
Q. How do the physicochemical properties (e.g., solubility, pKa) of this compound influence its experimental handling?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Adjust pH >5 (deprotonation of acetic acid) to enhance aqueous solubility .
- pKa : Estimated pKa ~3.5 (acetic acid) and ~4.8 (phenolic OH, if present). Buffered solutions (pH 6–7) prevent precipitation .
- Stability : Susceptible to ester hydrolysis under basic conditions. Store at 4°C in inert atmosphere .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Approach :
- Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) causing signal splitting .
- Isotopic Labeling : Use <sup>2</sup>H or <sup>13</sup>C-labeled analogs to trace structural anomalies .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09) .
Q. How can the methoxycarbonyl substituent modulate biological activity in structure-activity relationship (SAR) studies?
- Mechanistic Insights :
- The methoxycarbonyl group enhances lipophilicity, improving membrane permeability (logP ~1.8) .
- Electrophilic ester carbonyl may interact with target enzymes (e.g., esterase inhibition) .
- Experimental Design :
- Synthesize analogs (e.g., replacing methoxy with ethoxy or hydroxyl) and compare IC50 in enzyme assays .
Q. What advanced methods are used for chiral resolution of enantiomers in this compound?
- Techniques :
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol eluents .
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) .
- Yield Optimization :
- Diastereomeric salt formation with (R)- or (S)-α-methylbenzylamine .
Q. How do environmental conditions (e.g., pH, light) affect the stability of this compound during long-term storage?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
